Orazamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anticancer Properties:

Studies have explored the potential of Orazamide to inhibit the growth and proliferation of cancer cells. Research suggests Orazamide may work by interfering with specific cellular processes essential for tumor development. However, these studies are primarily in the preclinical stage, meaning they have been conducted on cells or animals. More human trials are needed to confirm these findings and determine Orazamide's safety and efficacy in cancer treatment. [Source: National Cancer Institute ]

Anti-Aging Research:

Other Therapeutic Applications:

Scientific investigation into Orazamide is ongoing, and researchers are exploring its potential use in treating other conditions. These include:

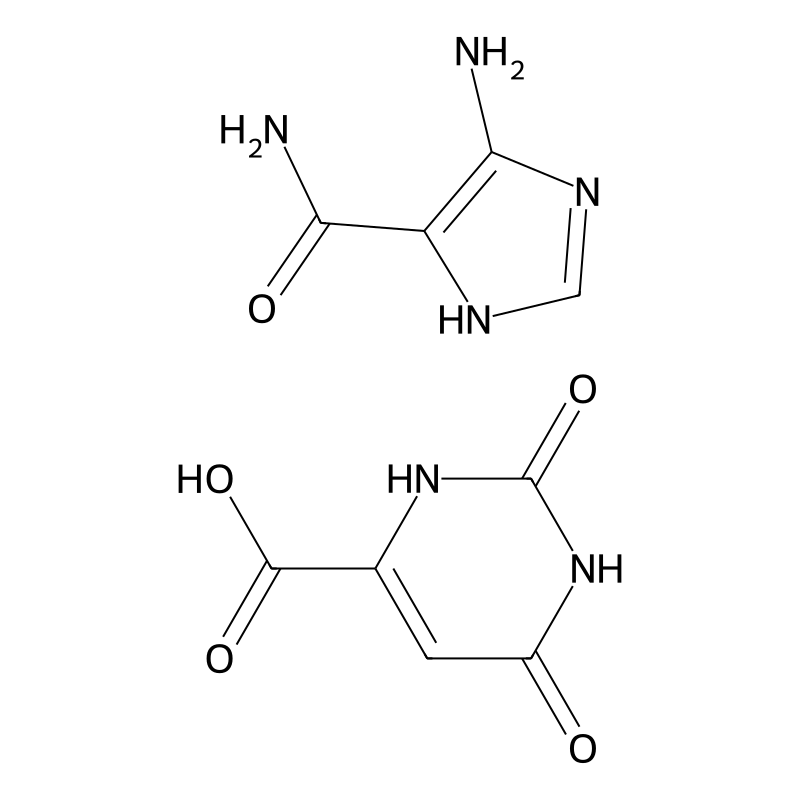

Orazamide is a pharmaceutical compound characterized by its unique molecular structure, which consists of one molecule of 5-aminoimidazole-4-carboxamide (also known as AICA), one molecule of orotic acid, and two molecules of water. Its chemical formula is and it has a molecular weight of approximately 282.22 g/mol. Orazamide is recognized for its role in modulating inflammatory pathways and the immune response, making it a significant subject of research in pharmacology and biochemistry .

- Oxidation: In hepatic cells, Orazamide can inhibit fatty acid synthesis and gluconeogenesis.

- Reduction: The compound can be reduced to its active form, which interacts with specific enzymes.

- Substitution: Orazamide can undergo substitution reactions where specific functional groups are replaced under certain conditions.

These reactions are facilitated by enzymes such as adenosine kinase, which phosphorylates Orazamide to activate it for biological functions.

Orazamide exhibits significant biological activity, particularly in the context of immune modulation. It selectively targets components of the immune response, thereby minimizing the broad-spectrum suppression typical of traditional immunosuppressive therapies. Key biological activities include:

- Inhibition of Pro-inflammatory Cytokines: Orazamide effectively inhibits pro-inflammatory cytokines, which are crucial in the inflammatory process.

- Anti-fibrotic Properties: The compound demonstrates potential benefits in conditions characterized by excessive tissue fibrosis.

- Antiviral and Anticancer Properties: Preliminary studies suggest that Orazamide may possess antiviral properties against a range of viruses and show promise in anticancer applications .

The synthesis of Orazamide involves combining 5-aminoimidazole-4-carboxamide with orotic acid. The process typically includes:

- Reactants Preparation: Preparing pure samples of AICA and orotic acid.

- Reaction Conditions: Combining the reactants under controlled conditions (temperature, pH) to facilitate the formation of Orazamide.

- Purification: Isolating the product through crystallization or chromatography methods to ensure high purity .

This method can be modified to produce various derivatives or combinations with other organic acids.

Orazamide has several applications in medical and scientific research:

- Liver Protection: It is used to prevent liver damage induced by anti-tuberculosis drugs, showcasing its hepatoprotective properties.

- Immunomodulation: The compound is explored for its potential to modulate immune responses in autoimmune diseases.

- Research Tool: Due to its unique mechanism of action, Orazamide serves as a valuable tool in studying inflammatory processes and drug interactions .

Research indicates that Orazamide interacts with various biological pathways:

- HMGB1-RAGE Signaling Pathway: Studies have shown that Orazamide can downregulate the expression of high mobility group protein B1 (HMGB1) and receptor for advanced glycation end products (RAGE) in liver tissues, contributing to its protective effects against drug-induced liver injury .

- Cytokine Modulation: The compound affects levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), further supporting its role in immune regulation .

Several compounds share structural or functional similarities with Orazamide. Here are a few notable ones:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide | Contains the same core structure as Orazamide | Precursor to Orazamide; involved in nucleotide synthesis |

| AICA Orotate | AICA combined with orotic acid | Specifically targets liver protection mechanisms |

| 4-Amino-5-imidazole carboxamide | Similar imidazole ring structure | Potential immunomodulatory effects |

| 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidine carboxylic acid | Related structural backbone | Variations in biological activity compared to Orazamide |

Orazamide's uniqueness lies in its specific combination of AICA and orotic acid, which enhances its biological activity and therapeutic potential compared to similar compounds.

5-Aminoimidazole-4-carboxamide, commonly referred to as AICA, represents a critical structural component of Orazamide with significant biochemical importance [1] [2] [3]. This heterocyclic compound possesses the molecular formula C4H6N4O and exhibits a molecular weight of 126.12 grams per mole [4] [3]. The compound belongs to the aminoimidazole class of organic molecules, characterized by an amino group linked to an imidazole ring structure [3].

The structural framework of AICA consists of a five-membered imidazole ring containing two nitrogen atoms at positions 1 and 3, with an amino group positioned at carbon-5 and a carboxamide functional group at carbon-4 [3] [5]. This arrangement creates a molecule capable of extensive hydrogen bonding interactions through both the amino nitrogen atoms and the carboxamide oxygen atom [1] [2]. The compound's International Union of Pure and Applied Chemistry name is 4-amino-1H-imidazole-5-carboxamide, reflecting its systematic structural organization [3].

In biological systems, AICA functions as an essential precursor in purine biosynthesis pathways [1] [6] [3]. The compound participates in the de novo synthesis of adenine and guanine nucleobases, where it undergoes phosphorylation to form 5-aminoimidazole-4-carboxamide ribonucleotide [1] [2]. This metabolic transformation represents a crucial step in cellular nucleotide production, particularly during periods of rapid cell division and growth [1] [6].

The physicochemical properties of AICA include moderate solubility in polar solvents such as water and dimethyl sulfoxide [4]. The compound demonstrates thermal stability under standard laboratory conditions but may undergo decomposition at elevated temperatures [4]. Crystallographic studies reveal that AICA can adopt various conformational states depending on environmental conditions and intermolecular interactions [7] [2].

Within the Orazamide structure, AICA serves as the amino acid component, contributing to the overall molecular stability through its hydrogen bonding capacity [8] [9]. The imidazole ring system provides aromatic character to the molecule, while the amino and carboxamide groups enable multiple points of intermolecular contact [1] [2]. These structural features are essential for the therapeutic activity and pharmaceutical properties of the complete Orazamide compound [8] [10].

Orotic Acid Characteristics and Functions

Orotic acid constitutes the carboxylic acid component of Orazamide and represents a fundamental intermediate in pyrimidine biosynthesis [11] [12] [13]. This pyrimidinemonocarboxylic acid possesses the molecular formula C5H4N2O4 with a molecular weight of 156.10 grams per mole [12] [14] [13]. The compound's systematic International Union of Pure and Applied Chemistry designation is 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid [12] [13].

The structural architecture of orotic acid features a six-membered pyrimidine ring containing nitrogen atoms at positions 1 and 3, with carbonyl groups at positions 2 and 6, and a carboxylic acid substituent at position 4 [11] [12] [13]. This arrangement creates a molecule with significant electron-withdrawing character due to the multiple carbonyl functionalities [12] [15]. The carboxylic acid group provides sites for hydrogen bonding and metal coordination, contributing to the compound's chemical reactivity [11] [16].

Orotic acid exhibits distinctive physical properties including a crystalline white powder appearance and exceptional thermal stability with a melting point exceeding 300 degrees Celsius [12] [14]. The compound demonstrates limited solubility in water, with measurements indicating approximately 1.82 milligrams per milliliter at 18 degrees Celsius [14] [13]. These solubility characteristics influence the bioavailability and pharmaceutical formulation considerations for Orazamide [12] [13].

In metabolic pathways, orotic acid functions as a critical intermediate in de novo pyrimidine nucleotide synthesis [11] [17] [15]. The compound undergoes enzymatic conversion by uridine monophosphate synthase to form orotidine monophosphate, which subsequently yields uridine monophosphate through decarboxylation [17] [15] [13]. This biosynthetic sequence represents the primary cellular mechanism for producing pyrimidine nucleotides essential for ribonucleic acid and deoxyribonucleic acid synthesis [11] [15].

Historically, orotic acid was erroneously classified as vitamin B13 until researchers discovered that mammals synthesize the compound endogenously [11] [18] [13]. Natural dietary sources include dairy products, particularly cow's milk, where orotic acid occurs in relatively high concentrations [16] [18] [13]. The compound's presence in milk products has been associated with various health benefits, including uricosuric effects that may contribute to gout management [16] [15].

Within the Orazamide molecular structure, orotic acid provides the carboxylic acid functionality essential for salt formation with the basic AICA component [8] [9]. The pyrimidine ring system contributes to the overall aromatic character of the molecule while the carboxyl group enables acid-base interactions that stabilize the crystalline form [8] [12]. These chemical properties are fundamental to the pharmaceutical activity and therapeutic efficacy of Orazamide [8] [10].

Hydration State Significance

The hydration state of Orazamide represents a critical aspect of its molecular structure and pharmaceutical properties, with the compound naturally occurring as a dihydrate containing two water molecules per formula unit [8] [19] [20]. The complete molecular formula C9H10N6O5·2H2O reflects this hydrated state, resulting in a total molecular weight of 318.26 grams per mole compared to 282.22 grams per mole for the anhydrous form [8] [19] [21].

Water molecules in crystalline hydrates serve multiple structural and stabilization functions beyond simple space-filling [22] [23] [24]. In pharmaceutical compounds, hydration water can significantly influence molecular packing, thermal stability, dissolution behavior, and bioavailability characteristics [22] [25] [24]. The incorporation of water molecules into crystal lattices often creates extensive hydrogen bonding networks that enhance structural integrity and modify physicochemical properties [22] [23].

Crystallographic analysis of hydrated pharmaceutical compounds reveals that water molecules typically occupy specific sites within the crystal structure, forming bridging interactions between adjacent drug molecules [26] [25] [24]. These water-mediated contacts contribute to the overall stability of the crystalline form and can influence mechanical properties such as hardness, compressibility, and flowability [22] [25]. The precise positioning of hydration water molecules is determined by the hydrogen bonding capabilities of the host molecule and the geometric constraints of the crystal packing arrangement [22] [23].

In the case of Orazamide dihydrate, the water molecules likely participate in hydrogen bonding interactions with both the AICA and orotic acid components [8] [19]. The amino groups of AICA and the carboxyl functionality of orotic acid provide multiple sites for water coordination through donor-acceptor hydrogen bonding [8] [9]. These interactions create a three-dimensional network that stabilizes the crystalline structure and influences the compound's dissolution characteristics [22] [25].

The dehydration behavior of Orazamide demonstrates the importance of water molecules in maintaining structural integrity [19] [10]. Thermal analysis indicates that water loss occurs at specific temperature ranges, suggesting that the hydration water exists in defined binding environments rather than loosely associated surface water [19] [21]. This behavior is characteristic of crystalline hydrates where water molecules are integral components of the crystal structure rather than merely adsorbed moisture [24].

The presence of hydration water in Orazamide has practical implications for pharmaceutical processing and storage [19] [10] [21]. The dihydrate form requires specific humidity and temperature conditions to maintain stability, while exposure to desiccating environments may lead to dehydration and potential polymorphic transitions [25] [24]. Understanding these hydration-dehydration relationships is essential for developing appropriate formulation strategies and storage protocols for Orazamide-containing pharmaceutical products [19] [21].

Molecular Interaction Between Components

The molecular interactions between the constituent components of Orazamide involve complex hydrogen bonding networks and electrostatic associations that stabilize the overall structure [8] [9] [27]. The combination of 5-aminoimidazole-4-carboxamide and orotic acid creates a salt-like arrangement where the basic amino groups of AICA interact with the acidic carboxyl functionality of orotic acid [8] [9] [28].

Hydrogen bonding represents the primary intermolecular force governing the association between AICA and orotic acid components [29] [27] [30]. The amino groups of AICA can function as hydrogen bond donors, while the nitrogen atoms in the imidazole ring serve as potential acceptors [1] [2] [27]. Simultaneously, the orotic acid component provides both donor capability through its carboxylic acid proton and acceptor sites via the carbonyl oxygens and carboxylate anion [12] [13] [27].

The geometric complementarity between the AICA and orotic acid components facilitates optimal hydrogen bonding arrangements [27] [30]. Computational studies of similar nucleotide-related compounds suggest that the planar nature of both heterocyclic systems allows for efficient π-π stacking interactions in addition to hydrogen bonding [7] [27]. These combined interactions create a stable molecular complex with enhanced thermal and chemical stability compared to the individual components [8] [9].

Electrostatic interactions play a significant role in stabilizing the Orazamide structure through acid-base associations [8] [9] [27]. The carboxylic acid group of orotic acid can undergo partial or complete ionization depending on environmental pH conditions, creating negatively charged carboxylate species that interact favorably with the positively charged amino groups of protonated AICA [12] [27]. This ionic character contributes to the compound's solubility properties and crystallization behavior [8] [9].

The incorporation of water molecules into the structure creates additional stabilization through water-mediated hydrogen bonding networks [22] [23] [30]. Water molecules can bridge between the AICA and orotic acid components, extending the hydrogen bonding network and providing additional structural rigidity [23] [30]. These water-mediated interactions are particularly important in maintaining the integrity of the dihydrate crystalline form [8] [19].

Conformational considerations also influence the molecular interactions within Orazamide [27] [30]. Both AICA and orotic acid possess some degree of conformational flexibility, particularly regarding the orientation of amino and carboxyl groups [7] [27]. The preferred conformations adopted in the Orazamide structure represent energy-minimized arrangements that maximize favorable interactions while minimizing steric conflicts [27] [30]. Understanding these conformational preferences is essential for predicting the stability and reactivity of the compound [27].

Comparative Structural Analysis

Comparative structural analysis of Orazamide reveals significant distinctions from related nucleotide compounds and pharmaceutical salts [31] [32] [33]. Unlike simple nucleoside structures that consist of a single nucleobase attached to a sugar moiety, Orazamide represents a unique binary combination of two distinct heterocyclic compounds without carbohydrate components [32] [33] [34].

The structural complexity of Orazamide exceeds that of individual nucleotide precursors such as adenosine monophosphate-activated protein kinase activators [1] [6] [33]. While compounds like AICA ribonucleotide contain phosphate and ribose components that significantly increase molecular weight and conformational flexibility, Orazamide maintains a more compact structure through direct association of its heterocyclic components [1] [32] [33].

Comparison with other pyrimidine-containing pharmaceutical compounds demonstrates the unique positioning of Orazamide within this chemical class [35] [36] [37]. Traditional pyrimidine nucleoside analogs used in antiviral and anticancer therapy typically feature modified sugar moieties or nucleobase substitutions, whereas Orazamide achieves therapeutic activity through the combination of two naturally occurring metabolic intermediates [32] [36] [37].

The molecular weight distribution between components in Orazamide shows an approximately balanced contribution from both AICA and orotic acid [8] [9]. This balanced composition contrasts with many pharmaceutical salts where one component significantly outweighs the other in terms of molecular contribution [31] [38]. The relatively equal molecular weights of the components (126.12 and 156.10 grams per mole respectively) suggest that both heterocycles contribute substantially to the overall molecular properties [8] [9].

Hydrogen bonding capacity analysis reveals that Orazamide possesses enhanced intermolecular interaction potential compared to either component alone [27] [30]. The combined structure provides six hydrogen bond donor sites and seven acceptor sites, creating extensive opportunities for intermolecular associations [8] [28] [27]. This bonding capacity exceeds that of most single-component nucleotide analogs and contributes to the compound's crystalline stability [27] [30].

Therapeutic classification comparisons position Orazamide uniquely among hepatoprotective agents [8] [10] [21]. While many liver-protective compounds are either synthetic antioxidants or plant-derived natural products, Orazamide represents a rare example of a therapeutic agent composed entirely of endogenous metabolic intermediates [8] [15]. This composition may contribute to its reported favorable safety profile and reduced toxicity compared to synthetic hepatoprotectants [8] [10].

Purity

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: Pár A, Paál M, Kádas I, Nagy I, Kerekes E, Jávor T. Experiences with Catergen treatment in chronic active hepatitis. Ther Hung. 1983;31(3):105-14. PubMed PMID: 6400472.

3: Roda E, Sama C, Festi D. [Controlled clinical evaluation of the therapeutic effectiveness of AICA orotate in chronic hepatitis]. Clin Ter. 1979 Jun 15;89(5):489-93. Italian. PubMed PMID: 535326.

4: MIYAZAWA T, KUMASAKA S. [THE PHARMACOLOGICAL ACTIVITY OF AICA OROTATE IN VARIOUS SKIN DISEASES]. Hifuka Kiyo. 1965 Feb;60:76-84. Japanese. PubMed PMID: 14286713.